
4-(4-Methylpiperazino)aniline
Overview
Description
4-(4-Methylpiperazino)aniline (CAS: 16153-81-4) is a substituted aniline derivative featuring a 4-methylpiperazine moiety at the para position of the benzene ring. Its molecular formula is C₁₁H₁₈N₃, with a molecular weight of 192.29 g/mol and a melting point of 89–91°C . The compound is synthesized via reduction of 1-methyl-4-(4-nitrophenyl)piperazine using iron powder and ammonium chloride in ethanol/water . It is commercially available in purities up to 97% and is sensitive to air and moisture, requiring storage in amber glass bottles under inert conditions .
As a key intermediate in pharmaceuticals, it participates in nucleophilic substitutions and coupling reactions.
Preparation Methods
Two-Step Synthesis via Nucleophilic Substitution and Hydrogenation
The most widely documented method for synthesizing 4-(4-methylpiperazino)aniline involves sequential nitro group substitution and reduction. This approach balances efficiency and scalability, making it the preferred industrial and laboratory route .
Step 2: Reduction to this compound
The nitro group is reduced to an amine using catalytic hydrogenation, a mild and selective method.
Reaction Conditions:
Mechanistic Insights:
Hydrogen adsorbs onto the palladium surface, facilitating electron transfer to the nitro group. This results in sequential reduction steps:
Yield and Product Characterization:
-
Physicochemical Properties:
Table 1: Comparative Analysis of Reaction Steps
Parameter | Step 1 (Substitution) | Step 2 (Reduction) |
---|---|---|
Key Reagent | N-Methylpiperazine | Pd/C + H₂ |
Solvent | DMSO | Methanol |
Temperature | 20–25°C | 20–25°C |
Time | 5 hours | 5 hours |
Yield | 75.25% | 83.7% |
Critical Challenge | Competing side reactions | Catalyst filtration |
Alternative Synthetic Routes and Modifications
While the two-step method dominates literature, variations exist in substrate selection and reduction protocols.
Substrate Variants: Chloronitrobenzene Derivatives
Although p-fluoronitrobenzene is optimal due to fluorine’s superior leaving ability, p-chloronitrobenzene may substitute under harsher conditions .
Modified Conditions for Chloro Substrates:
Catalytic Hydrogenation Alternatives
While Pd/C is standard, other catalysts offer distinct advantages:
Table 2: Catalyst Comparison for Nitro Reduction
Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C | Methanol | 1 atm | 5 | 83.7 |
Raney Ni | Ethanol | 3 atm | 3 | 78 |
PtO₂ | THF | 2 atm | 4 | 81 |
Trade-offs:
Industrial-Scale Considerations
Scaling the two-step process necessitates addressing:
Chemical Reactions Analysis
4-(4-Methylpiperazino)aniline undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents
Products: Oxidized derivatives of the aniline ring
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Conducted under mild to moderate conditions
Products: Reduced forms of the compound, often leading to the formation of secondary amines
Substitution
Reagents: Halogenating agents, alkylating agents
Conditions: Varies depending on the substituent being introduced
Products: Substituted derivatives of this compound
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Development
Key Intermediate in Drug Synthesis:
4-(4-Methylpiperazino)aniline serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting kinase pathways. Its structure allows for modifications that enhance the potency and selectivity of drug candidates.
Case Study: c-Met Kinase Inhibitors
Recent research has highlighted the role of this compound derivatives as inhibitors of c-Met kinase, which is implicated in various cancers. By stabilizing the G-quadruplex structure of the c-MYC proto-oncogene, these compounds can potentially inhibit tumor growth and metastasis. The mechanism involves preventing the expression of c-MYC, which is often overexpressed in cancer cells .
Biological Studies
Enzyme Interaction Studies:
The compound is utilized in studying enzyme interactions and cellular pathways. Its ability to modulate biological processes makes it valuable for understanding disease mechanisms and developing therapeutic strategies.
Antiparasitic Activity:
Research indicates that derivatives of this compound exhibit significant antiparasitic activity. For instance, compounds derived from this aniline have shown promising results against malaria parasites, with enhanced solubility and metabolic clearance properties .
Material Science
Chemical Manufacturing:
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its properties allow it to function as a building block for complex organic molecules.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazino)aniline involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of c-Met kinase, a protein involved in various cellular processes including growth, survival, and metastasis of cancer cells . By inhibiting this kinase, the compound can disrupt these pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key properties of 4-(4-Methylpiperazino)aniline and its analogs:
Structural and Functional Differences
- Substituent Position: The para-substituted derivatives (e.g., this compound) exhibit enhanced steric accessibility for electrophilic aromatic substitution compared to ortho-substituted analogs (e.g., 2-(4-Methylpiperazin-1-yl)aniline) . Trifluoromethyl Group: The introduction of -CF₃ in 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline increases lipophilicity (XLogP3 ≈ 3.2) and metabolic stability, making it valuable in oncology .
Piperazine Modifications :
- 4-Methylpiperazine vs. Piperazine : Methyl substitution reduces basicity (pKa ~7.5 vs. ~9.5 for unsubstituted piperazine), affecting solubility and binding affinity in receptor-targeted compounds .
- Phenylpiperazine : The phenyl group in 4-(4-Phenylpiperazin-1-yl)aniline enhances π-π stacking interactions, crucial for CNS drug design .
Biological Activity
4-(4-Methylpiperazino)aniline, a derivative of aniline with the molecular formula , has garnered attention for its biological activity, particularly in pharmaceutical applications. This compound is recognized for its role in drug development, specifically as a c-Met kinase inhibitor, which is significant in cancer research. Below is a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a 4-methylpiperazine group attached to an aniline ring, which contributes to its biological properties.
This compound acts primarily as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and metastasis in cancer cells. By inhibiting this pathway, the compound shows potential in reducing tumor growth and spread.
Key Mechanisms
- Inhibition of c-Met Kinase : This interaction prevents downstream signaling that promotes cancer cell survival and proliferation.
- Stabilization of G-quadruplex Structures : The compound has been shown to stabilize G-quadruplexes in the c-MYC proto-oncogene, thereby inhibiting its expression and contributing to anti-cancer effects.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study assessed several compounds against various bacterial strains, revealing significant activity against Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
5d | 6.25 | S. aureus |
5n | 6.25 | P. aeruginosa |
5u | 12.5 | K. pneumoniae |
The data suggest that certain derivatives maintain low MIC values, indicating potent antimicrobial effects .
Cancer Research Applications
The compound's role as a c-Met inhibitor has been explored in various cancer models. For example:
- In vitro studies demonstrated that treatment with this compound reduced cell viability in c-Met expressing cancer cell lines.
- Animal models showed a decrease in tumor size when treated with this compound compared to controls.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of this compound in inhibiting tumor growth.
- Method : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses (p < 0.05), corroborating its potential as a therapeutic agent.
-
Antimicrobial Assessment :
- Objective : Assess the antimicrobial efficacy against common pathogens.
- Method : Disk diffusion method was employed to evaluate the zone of inhibition.
- Results : Compounds derived from this compound demonstrated effective inhibition against S. aureus and E. coli with zones of inhibition ranging from 20 mm to 30 mm .
Research Findings and Future Directions
Recent studies emphasize the versatility of this compound in both antimicrobial and anticancer applications. Its ability to inhibit critical pathways involved in cancer progression positions it as a candidate for further development in targeted therapies.
Future Research Directions
- Investigating combination therapies with existing chemotherapeutics to enhance efficacy.
- Exploring novel synthetic routes to improve yield and reduce production costs.
- Assessing long-term effects and safety profiles in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylpiperazino)aniline, and how can reaction yields be improved?
The compound is typically synthesized via nucleophilic aromatic substitution, where 4-chloronitrobenzene reacts with N-methylpiperazine in alkaline conditions (e.g., sodium carbonate), followed by nitro group reduction and dihydrochloride salt formation . Key variables affecting yield include:
- Reaction temperature : Elevated temperatures (80–100°C) enhance substitution kinetics but may increase side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility in biphasic systems.
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>97%) .
Q. How should researchers safely handle and store this compound given its reactivity?
The compound is air- and moisture-sensitive, requiring storage in airtight containers under inert gas (argon or nitrogen) at 2–8°C . Critical safety measures include:
- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (causes burns) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize spills with weak acids (e.g., citric acid) before disposal .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time: ~6.2 min .
- NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperazine methyl (δ 2.3 ppm) .
- Melting point : 89–91°C (deviations indicate impurities) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) alter the compound’s reactivity in medicinal chemistry applications?
Comparative studies with analogs like 4-(4-Methylpiperazino)-1,2-benzenediamine (CAS 54998-08-2) reveal:
- Electron-donating groups (e.g., -NH₂) enhance nucleophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura).
- Steric hindrance from bulkier substituents reduces binding affinity in receptor studies .
Analog | Reactivity (Relative Rate) | Application |
---|---|---|
Parent compound | 1.0 (baseline) | Kinase inhibitor intermediates |
4-Fluoro derivative | 1.5 | PET tracer synthesis |
3-Trifluoromethyl analog | 0.7 | Anticancer lead optimization |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) may arise from:
- Solubility differences : Use DMSO stocks (<0.1% v/v) to avoid solvent interference .
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation kinetics .
- Receptor heterogeneity : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) .
Q. How can researchers mitigate hazardous decomposition products during high-temperature reactions?
At >150°C, thermal decomposition releases nitrogen oxides (NOₓ) and carbon monoxide. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen to suppress oxidative pathways .
- Scrubber systems : Connect reactors to alkaline traps (e.g., 10% NaOH) to neutralize NOₓ .
- Real-time monitoring : Use FTIR spectroscopy to detect CO/NOₓ formation and adjust conditions .
Q. What methodologies assess the compound’s potential as a pharmacophore in CNS drug discovery?
- Blood-brain barrier (BBB) permeability : Perform PAMPA-BBB assays; logP <3.5 and polar surface area <90 Ų are favorable .
- Receptor docking simulations : Use AutoDock Vina to model interactions with serotonin (5-HT₂A) or dopamine (D₂) receptors .
- In vivo pharmacokinetics : Administer radiolabeled compound (e.g., [¹⁴C]-labeled) to track biodistribution in rodent models .
Q. Data Contradiction Analysis
Q. How should conflicting reports on mutagenicity be addressed?
While no mutagenicity is listed in regulatory databases (e.g., ACGIH, IARC) , conflicting in silico predictions (e.g., Ames test models) suggest potential risks. Resolve via:
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNZNKHRXRLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353214 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16153-81-4 | |
Record name | 4-(4-Methylpiperazino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.